



# Application Notes and Protocols: Diastereoselective Reduction of N-tertbutanesulfinyl Ketimines

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Compound of Interest		
Compound Name:	Tert-Butanesulfinamide	
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## Introduction

The diastereoselective reduction of N-tert-butanesulfinyl ketimines is a cornerstone of modern asymmetric synthesis, providing a reliable and highly stereocontrolled route to chiral primary amines. These amines are crucial building blocks for a vast array of pharmaceuticals, agrochemicals, and chiral catalysts. The N-tert-butanesulfinyl group, introduced by Ellman, serves as an exceptionally effective chiral auxiliary, directing the stereochemical outcome of the reduction of the C=N bond. This document provides detailed application notes, experimental protocols, and comparative data for the diastereoselective reduction of N-tert-butanesulfinyl ketimines using common reducing agents.

# **Principle of the Method**

The underlying principle of this methodology lies in the steric and electronic influence of the chiral N-tert-butanesulfinyl group. This group effectively shields one face of the ketimine, directing the incoming hydride reagent to the opposite face, thereby establishing a new stereocenter with high diastereoselectivity. The choice of reducing agent and reaction conditions can significantly impact the yield and the degree of stereocontrol. Furthermore, the tert-butanesulfinyl group can be readily cleaved under mild acidic conditions to afford the desired chiral primary amine.



# **Key Reducing Agents and Their Characteristics**

Several reducing agents have proven effective for the diastereoselective reduction of N-tertbutanesulfinyl ketimines. The most commonly employed include:

- Sodium Borohydride (NaBH<sub>4</sub>): A mild and inexpensive reducing agent that often provides good to excellent diastereoselectivity, particularly when used in conjunction with a Lewis acid promoter such as titanium(IV) ethoxide (Ti(OEt)<sub>4</sub>).[1] The Lewis acid coordinates to the sulfinyl oxygen and the imine nitrogen, creating a more rigid cyclic transition state that enhances facial selectivity.
- L-Selectride® (Lithium tri-sec-butylborohydride): A bulkier and more powerful reducing agent than NaBH₄.[2][3] Due to its steric bulk, L-Selectride often exhibits complementary stereoselectivity to NaBH₄, providing access to the opposite diastereomer of the product.[2]
   [4]
- N-Heterocyclic Carbene Boranes (NHC-Boranes): These reagents have emerged as highly
  efficient and selective reducing agents for this transformation.[5][6] They offer several
  advantages, including air and moisture stability, and often provide exceptional levels of
  diastereoselectivity under mild conditions.[5]

# Data Presentation: Comparative Diastereoselectivity of Reducing Agents

The following tables summarize the quantitative data for the diastereoselective reduction of various N-tert-butanesulfinyl ketimines with different reducing agents.

Table 1: Reduction with Sodium Borohydride (NaBH<sub>4</sub>)



Entry	Ketimine Substrate (R¹- C(=NSO'Bu) -R²)	Additive	Temperatur e (°C)	Yield (%)	Diastereom eric Ratio (d.r.)
1	Ph- C(=NSO'Bu)- Me	Ti(OEt)4	-48	97	96:4
2	Ph- C(=NSO'Bu)- Me (in situ)	Ti(OEt)4	-48	78	96:4
3	4-MeO-C <sub>6</sub> H <sub>4</sub> - C(=NSO'Bu)- Me	Ti(OEt)4	-48	86	97:3
4	2-Naphthyl- C(=NSO'Bu)- Me	Ti(OEt)4	-48	84	95:5
5	Me- C(=NSO'Bu)- Bu	Ti(OEt)4	-48	66	83:17
6	i-Pr- C(=NSO'Bu)- Bu	Ti(OEt)4	-20	77	92:8
7	Cyclohexyl- C(=NSO'Bu)- Me	Ti(OEt)4	-48	75	94:6
8	4-NC-C <sub>6</sub> H <sub>4</sub> - C(=NSO'Bu)- Me	Ti(OEt)4	-48	82	93:7

Data sourced from reference[1].



Table 2: Reduction with N-Heterocyclic Carbene Boranes (NHC-BH<sub>3</sub>)

Entry	Ketimine Substrate (R¹- C(=NSO'Bu) -R²)	Reducing Agent	Temperatur e (°C)	Yield (%)	Diastereom eric Excess (de %)
1	Ph- C(=NSO'Bu)- Me	diMe-Triaz- BH₃	-10	95	>99
2	4-MeO-C <sub>6</sub> H <sub>4</sub> - C(=NSO'Bu)- Me	diMe-Triaz- BH₃	-10	93	>99
3	4-CI-C <sub>6</sub> H <sub>4</sub> - C(=NSO'Bu)- Me	diMe-Triaz- BH₃	-10	94	>99
4	2-Thienyl- C(=NSO'Bu)- Me	diMe-Triaz- BH₃	-10	92	>99
5	Ph- C(=NSO'Bu)- Ph	diMe-Triaz- BH₃	-10	91	98
6	Cyclohexyl- C(=NSO'Bu)- Me	diMe-Triaz- BH₃	-10	85	96
7	Ph-CH=CH- C(=NSO'Bu)- Me	diMe-Triaz- BH₃	-10	88	97

Data sourced from references[5][6].

# **Experimental Protocols**



# Protocol 1: One-Pot Reductive Amination of a Ketone with NaBH<sub>4</sub> and Ti(OEt)<sub>4</sub>

This protocol describes a general one-pot procedure for the synthesis of N-tert-butanesulfinyl-protected amines directly from a ketone.[1]

#### Materials:

- (R)-tert-Butanesulfinamide
- Ketone
- Titanium(IV) ethoxide (Ti(OEt)<sub>4</sub>)
- Sodium borohydride (NaBH<sub>4</sub>)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- Brine
- Ethyl acetate (EtOAc)
- Celite®

#### Procedure:

- To a solution of freshly distilled Ti(OEt)<sub>4</sub> (2.0 equiv.) and the ketone (1.2 equiv.) in anhydrous THF (0.5 M) under a nitrogen atmosphere, add (R)-tert-butanesulfinamide (1.0 equiv.).
- Heat the reaction mixture to 60-75 °C and monitor the formation of the N-tert-butanesulfinyl ketimine by TLC.
- Upon completion of the imine formation, cool the reaction mixture to room temperature and then to -48 °C in a dry ice/acetone bath.



- In a separate flask, prepare a suspension of NaBH<sub>4</sub> (4.0 equiv.) in a minimal amount of anhydrous THF and cool it to -48 °C.
- Cannulate the cold ketimine solution dropwise into the NaBH<sub>4</sub> suspension. Rinse the initial reaction flask with a small amount of cold THF and add it to the reaction mixture.
- Stir the reaction at -48 °C and monitor the reduction by TLC. Reaction times can vary from 3 to 24 hours depending on the substrate.
- Once the reduction is complete, quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
- Pour the reaction mixture into an equal volume of brine with rapid stirring.
- Filter the resulting suspension through a plug of Celite®, washing the filter cake with EtOAc.
- Separate the layers of the filtrate and extract the agueous layer with EtOAc.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-tert-butanesulfinyl-protected amine, which can be purified by flash chromatography.

# Protocol 2: General Procedure for the Cleavage of the Ntert-Butanesulfinyl Group

This protocol outlines the removal of the chiral auxiliary to yield the primary amine hydrochloride.

#### Materials:

- N-tert-Butanesulfinyl-protected amine
- Methanol (MeOH)
- 4 M HCl in 1,4-dioxane or concentrated HCl
- Diethyl ether (Et<sub>2</sub>O)

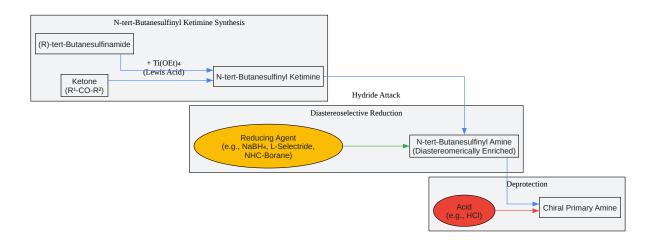


#### Procedure:

- Dissolve the N-tert-butanesulfinyl-protected amine in methanol.
- Add a solution of 4 M HCl in 1,4-dioxane (or a stoichiometric amount of concentrated HCl).
- Stir the reaction mixture at room temperature and monitor the cleavage by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Triturate the resulting residue with diethyl ether to precipitate the amine hydrochloride salt.
- Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the pure chiral primary amine hydrochloride.

# **Mandatory Visualizations**





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Caption: General workflow for the synthesis of chiral primary amines via diastereoselective reduction of N-tert-butanesulfinyl ketimines.

Caption: Contrasting transition state models for the diastereoselective reduction of N-tert-butanesulfinyl ketimines.

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